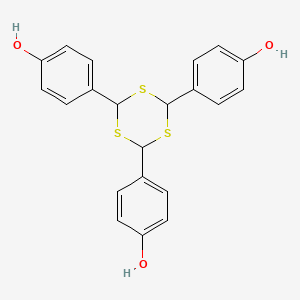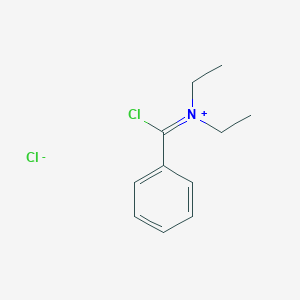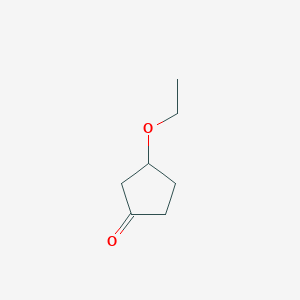![molecular formula C12H23O6P B14504037 Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate CAS No. 64379-28-8](/img/structure/B14504037.png)
Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate is an organic compound that features a phosphonate group attached to a heptyl chain, which is further substituted with a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate typically involves the reaction of a heptyl ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with dimethyl phosphite under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group attached to the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonate groups.
Mecanismo De Acción
The mechanism of action of Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxohexyl]phosphonate
- Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxooctyl]phosphonate
- Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxononyl]phosphonate
Uniqueness
Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate is unique due to its specific heptyl chain length and the presence of both a dioxolane ring and a phosphonate group. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and materials science .
Propiedades
Número CAS |
64379-28-8 |
|---|---|
Fórmula molecular |
C12H23O6P |
Peso molecular |
294.28 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3-(1,3-dioxolan-2-yl)heptan-2-one |
InChI |
InChI=1S/C12H23O6P/c1-4-5-6-10(12-17-7-8-18-12)11(13)9-19(14,15-2)16-3/h10,12H,4-9H2,1-3H3 |
Clave InChI |
AAVAKXYVGMFJBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1OCCO1)C(=O)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



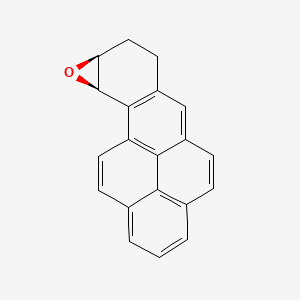
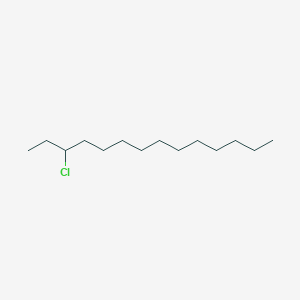
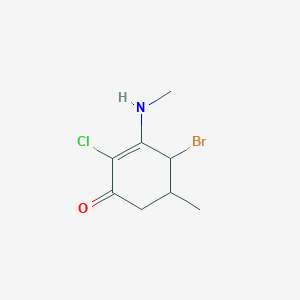
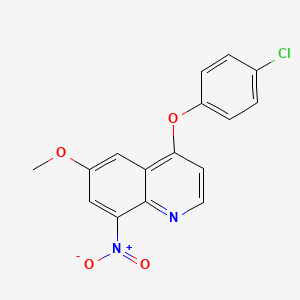
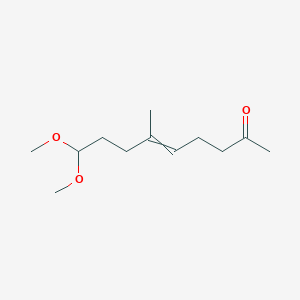
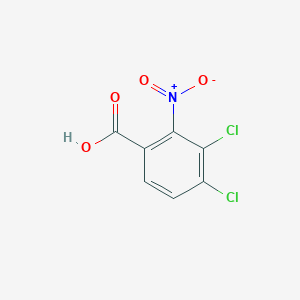
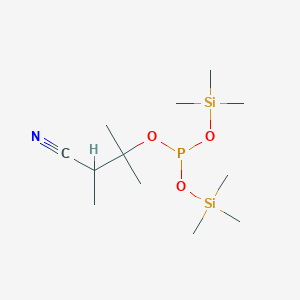
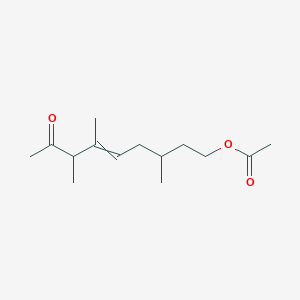
![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
